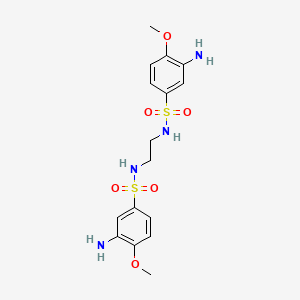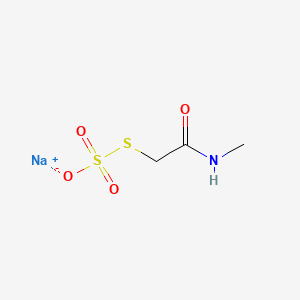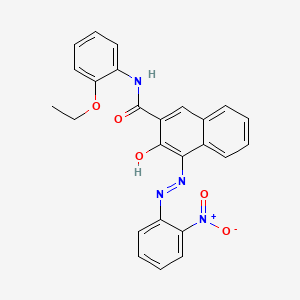
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.
Amidation: The final step involves the reaction of the azo compound with 2-ethoxyaniline to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The specific pathways and targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Ethoxyphenyl)-3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2-carboxamide
- N-(2-Methoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide
- N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-chlorophenyl)azo)naphthalene-2-carboxamide
Uniqueness
N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the nitro group in specific positions can lead to distinct properties compared to similar compounds.
Propriétés
Numéro CAS |
94199-57-2 |
|---|---|
Formule moléculaire |
C25H20N4O5 |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-3-hydroxy-4-[(2-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N4O5/c1-2-34-22-14-8-6-12-20(22)26-25(31)18-15-16-9-3-4-10-17(16)23(24(18)30)28-27-19-11-5-7-13-21(19)29(32)33/h3-15,30H,2H2,1H3,(H,26,31) |
Clé InChI |
SVVCPEQGLYFCAX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


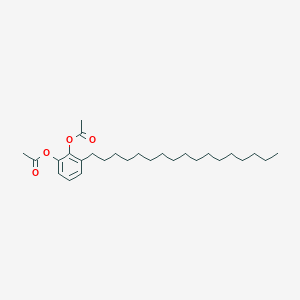
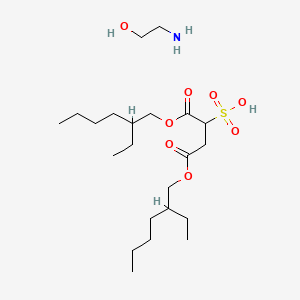

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
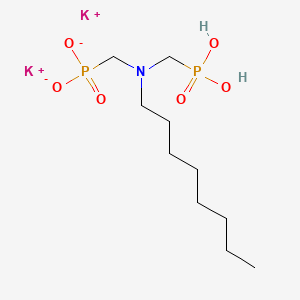
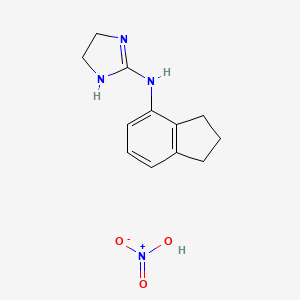

![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
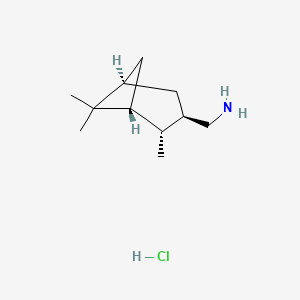
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)


